
N'-(4-nitrobenzylidene)isonicotinohydrazide
Overview
Description
Synthesis Analysis
The synthesis of N'-(4-nitrobenzylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 4-nitrobenzaldehyde. This process results in Schiff base formation, characterized by the creation of a double bond between the nitrogen of the hydrazide and the carbonyl carbon of the aldehyde. For example, related compounds have been synthesized by similar methods, indicating a broad applicability of this approach for various substituted benzaldehydes and isonicotinohydrazide derivatives (Patil et al., 2021).
Molecular Structure Analysis
The molecular structure of these Schiff bases, including this compound, has been elucidated using various spectroscopic and analytical techniques. Single-crystal X-ray diffraction (XRD) studies reveal detailed aspects of the crystallography, including bond lengths, angles, and the overall geometry of the molecule. For instance, related compounds have demonstrated specific crystal packing and hydrogen bonding patterns, contributing to their stability and reactivity (Sheng et al., 2015).
Chemical Reactions and Properties
This compound and its analogs participate in various chemical reactions, particularly those involving metal ions. These compounds act as ligands, forming complexes with metals such as Ni2+, Cu2+, and Zn2+ through coordination bonds. The metal complexes exhibit distinct chemical behaviors, including changes in electronic spectra, magnetism, and solubility. The ability to form stable complexes is significant for applications in sensing, catalysis, and material science (Ashrafuzzaman et al., 2023).
Physical Properties Analysis
The physical properties of this compound derivatives, including solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the benzylidene ring. The introduction of electron-withdrawing or electron-donating groups can significantly alter these properties, affecting the compound's application potential. Spectroscopic methods such as IR, UV-Vis, and NMR are crucial for assessing these properties and understanding the interactions at the molecular level.
Chemical Properties Analysis
Chemically, Schiff bases like this compound exhibit a range of reactivities, including redox behaviors, protonation-deprotonation equilibria, and complexation reactions. Their chemical properties are pivotal for applications in sensing, where changes in electronic structure upon metal binding can lead to detectable signals. Additionally, the antimicrobial and antioxidant activities of metal complexes derived from these Schiff bases have been evaluated, showing promising results in some cases (Hossain et al., 2019).
Scientific Research Applications
Structural Analysis and Intermolecular Interactions
N'-(4-nitrobenzylidene)isonicotinohydrazide and related compounds have been extensively studied for their molecular structures and specific intermolecular interactions. For instance, X-ray structural analysis and IR spectroscopy were employed to study the crystalline state of N'-substituted isonicotinohydrazides, revealing that these molecules are linked through intermolecular hydrogen bonds (Chuev et al., 1996). Similarly, the crystal structures and density functional theory studies of related isoniazid derivatives have contributed to understanding their molecular geometry, vibrational frequencies, and energies (Sahebalzamani et al., 2011).
Antimicrobial Activity
A key area of research for this compound derivatives is their antimicrobial properties. Studies have synthesized and tested various hydrazide compounds, including those with 4-nitrobenzylidene moieties, for in vitro antimicrobial activity. These compounds showed significant activity against various pathogens, indicating their potential as antimicrobial agents (Kumar et al., 2011).
Sensor Development
Research has also focused on the development of sensors using derivatives of this compound. For example, derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) were used to create a selective heavy metal ion sensor, demonstrating the potential of these compounds in environmental monitoring and safety (Hussain et al., 2017).
Supramolecular Synthesis
This compound and its analogs have applications in supramolecular synthesis. The anti-tuberculosis molecule isoniazid, a related compound, has been used in the supramolecular synthesis of multi-component molecular complexes. This research avenue explores the potential of these compounds in creating new molecular architectures and improving biological activity through covalent modifications (Lemmerer, 2012).
Corrosion Inhibition
A novel area of application is the use of Schiff base compounds, including this compound derivatives, as corrosion inhibitors. These compounds have shown promise in protecting metals against corrosion, particularly in acidic environments, making them useful in industrial applications (Singh & Quraishi, 2016).
Biomimetic Indicators
This compound derivatives have been explored as biomimetic indicators for alkylating agents. These compounds, due to their similar reactivity to DNA, serve as models in assays used for toxicological screening, environmental monitoring, and other chemical analyses. The development of these derivatives enhances the practicality and efficiency of these assays (Provencher & Love, 2015).
Mechanism of Action
While the exact mechanism of action for “N’-(4-nitrobenzylidene)isonicotinohydrazide” is not specified in the retrieved papers, isoniazid, a component of the compound, is known to inhibit the synthesis of mycoloic acids, an essential component of the bacterial cell wall . This results in cell death .
Future Directions
The future directions for “N’-(4-nitrobenzylidene)isonicotinohydrazide” could involve further studies on its biological activities, such as anti-inflammatory, anticancer, antimicrobial, anti-tubercular, and in the treatment of Alzheimer’s disease . Additionally, more efficient methods of synthesis could be explored .
properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-5-7-14-8-6-11)16-15-9-10-1-3-12(4-2-10)17(19)20/h1-9H,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPMEKJZGSAPBE-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5606360.png)
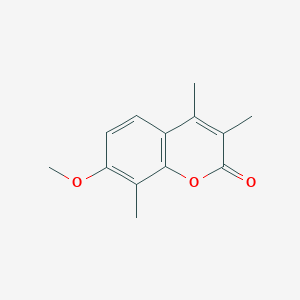
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-propoxypiperidine](/img/structure/B5606375.png)
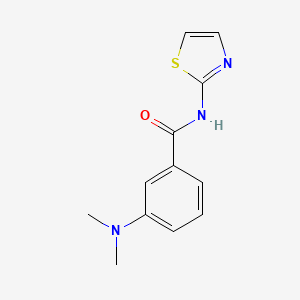
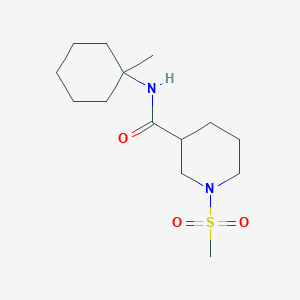
![N-{2-[(ethylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5606398.png)
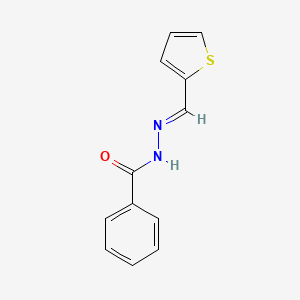
![3-[2-(aminocarbonothioyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5606416.png)
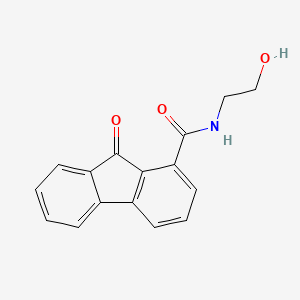

![1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5606449.png)
![4-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-triazen-1-yl]benzamide](/img/structure/B5606457.png)
![N-(3-methoxyphenyl)-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5606462.png)